1-Chloro-2-oxocyclopentane-1-carbonyl chloride
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Overview
Description
1-Chloro-2-oxocyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclopentanone and is characterized by the presence of both a chloro and a carbonyl chloride group
Preparation Methods
The synthesis of 1-Chloro-2-oxocyclopentane-1-carbonyl chloride typically involves the chlorination of cyclopentanone derivatives. One common method includes the reaction of cyclopentanone with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-oxocyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-oxocyclopentane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Chloro-2-oxocyclopentane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating substitution reactions, while the carbonyl chloride group can undergo nucleophilic attack. These reactions are often catalyzed by acids or bases, depending on the desired outcome. The molecular targets and pathways involved are typically related to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
1-Chloro-2-oxocyclopentane-1-carbonyl chloride can be compared to other similar compounds such as:
Cyclopentanone: Lacks the chloro and carbonyl chloride groups, making it less reactive in certain substitution and cyclization reactions.
2-Chlorocyclopentanone: Contains a chloro group but lacks the carbonyl chloride group, limiting its reactivity in some synthetic applications.
Cyclopentanecarboxylic acid chloride: Contains a carbonyl chloride group but lacks the chloro group, affecting its reactivity profile.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations.
Properties
CAS No. |
56447-18-8 |
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Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
1-chloro-2-oxocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O2/c7-5(10)6(8)3-1-2-4(6)9/h1-3H2 |
InChI Key |
WPEFGELQMIEBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(C(=O)Cl)Cl |
Origin of Product |
United States |
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